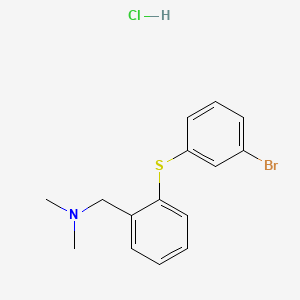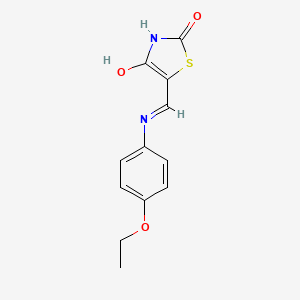
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine involves the reaction of 2-bromoisocaproic acid with glycyl-D,L-phenylalanine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Analyse Chemischer Reaktionen
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperatures and pressures to optimize the reaction yields . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is utilized in studies involving protein interactions and enzyme kinetics.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.
Wirkmechanismus
The mechanism of action of D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pathways involved in these interactions are still under investigation, but they likely include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine can be compared with other similar compounds, such as:
D,L-2-Bromoisovaleryl-D,L-phenylalanine: Similar in structure but with a different acyl group.
2-Bromopropionyl-D,L-phenylalanine: Another brominated derivative with a different carbon chain length.
D,L-Leucylglycyl-D,L-phenylalanine: Lacks the bromine atom but has a similar peptide structure.
These comparisons highlight the uniqueness of this compound, particularly its bromine atom, which imparts distinct reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C17H23BrN2O4 |
|---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
2-[[2-[(3-bromo-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23BrN2O4/c1-11(2)13(18)9-15(21)19-10-16(22)20-14(17(23)24)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI-Schlüssel |
PHPQHWWVMVMKTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)



![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)


![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)

